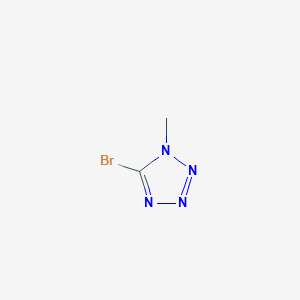

5-ブロモ-1-メチル-1H-テトラゾール

説明

5-Bromo-1-methyl-1H-tetrazole (5-Br-1-Me-1H-tetrazole) is a nitrogen-containing heterocyclic compound that has been used for numerous applications in scientific research. It is a low-cost and readily available reagent that is used in a variety of reactions, including those involving the synthesis of new compounds, the determination of enzyme activities, and the study of biochemical pathways.

科学的研究の応用

医薬品および製薬分野への応用

テトラゾールとその誘導体、特に5-ブロモ-1-メチル-1H-テトラゾールは、医薬品および製薬分野において非常に重要な役割を果たしています . これらの化合物は、その独特の化学的性質により、さまざまな薬物の合成によく用いられます .

環境に優しい合成

5-ブロモ-1-メチル-1H-テトラゾールなどのテトラゾール誘導体の合成は、環境に優しい方法で行うことができます。 これには、水溶媒の使用、穏やかな条件、無毒な方法、簡単な抽出、簡単なセットアップ、低コストなどが含まれ、すべて良好な収率から優れた収率が得られます .

生物活性

テトラゾール類、特に5-ブロモ-1-メチル-1H-テトラゾールは、SAR駆動型医薬品化学アナログ合成において、カルボン酸の代謝抵抗性等電子置換体として頻繁に使用されます . これらの化合物は生物分解に抵抗性であるため、生物活性物質の開発に適しています .

蛍光プローブ

5-ブロモ-1-メチル-1H-テトラゾールは、DNA損傷を検出するための蛍光プローブとして使用されてきました . これは、遺伝学と細胞生物学に関連する研究において貴重なものになります .

光線力学療法における光増感剤

この化合物は、光線力学療法における光増感剤として使用されてきました . 光線力学療法は、光増感剤または光増感剤と呼ばれる薬物と特定の種類の光を使用して、がんやその他の病気の治療を行う療法です .

高分子合成における触媒

5-ブロモ-1-メチル-1H-テトラゾールは、高分子合成において触媒として作用します . これは、材料科学および工学の分野で役立ちます .

抗真菌剤の調製

5-ブロモ-1-メチル-1H-テトラゾールの誘導体である5-メチル-1H-テトラゾールは、新規抗真菌剤の調製に使用されています . これは、真菌感染症の新しい治療法の開発における重要性を強調しています .

新規キノリン誘導体の調製

5-メチル-1H-テトラゾールは、結核菌に対する新規キノリン誘導体の調製にも使用されます . これは、結核との闘いにおける潜在的な役割を示しています .

作用機序

Target of Action

5-Bromo-1-methyl-1H-tetrazole, like other tetrazoles, is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry .

Mode of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-bromo-1-methyl-1H-tetrazole may interact with its targets in a similar manner to carboxylic acids.

Biochemical Pathways

Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 5-bromo-1-methyl-1H-tetrazole may have similar ADME properties to other tetrazoles, which are resistant to biological degradation .

Result of Action

The tetrazole ring is considered a biomimic of the carboxylic acid functional group , suggesting that 5-bromo-1-methyl-1H-tetrazole may have similar effects to compounds with carboxylic acid functional groups.

Action Environment

Tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that 5-bromo-1-methyl-1H-tetrazole may also be stable under a variety of environmental conditions.

Safety and Hazards

5-bromo-1-methyl-1H-tetrazole is classified as dangerous . It has hazard statements H228, H302, H312, H315, H319, H332, H335 . These indicate that it is flammable, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

将来の方向性

5-bromo-1-methyl-1H-tetrazole and other tetrazole-based compounds have found application as a fluorescent probe to identify DNA damage . They serve as photosensitizers in photodynamic therapy and act as catalysts in polymer synthesis . These applications suggest promising future directions for the use of these compounds.

Relevant Papers There are several papers that discuss the properties and applications of 5-bromo-1-methyl-1H-tetrazole and other tetrazole-based compounds . These papers provide a wealth of information on the synthesis, properties, and potential applications of these compounds.

生化学分析

Biochemical Properties

5-bromo-1-methyl-1H-tetrazole plays a significant role in biochemical reactions, primarily due to its ability to act as a bioisosteric replacement for carboxylic acids. This compound interacts with various enzymes, proteins, and other biomolecules, often mimicking the behavior of carboxylic acids. For instance, it can form stable complexes with metal ions, which are crucial for enzyme catalysis and protein function. Additionally, 5-bromo-1-methyl-1H-tetrazole has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of 5-bromo-1-methyl-1H-tetrazole on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses and cell proliferation. Furthermore, 5-bromo-1-methyl-1H-tetrazole can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 5-bromo-1-methyl-1H-tetrazole exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, 5-bromo-1-methyl-1H-tetrazole can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-1-methyl-1H-tetrazole can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that 5-bromo-1-methyl-1H-tetrazole can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of 5-bromo-1-methyl-1H-tetrazole in animal models vary with dosage. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 5-bromo-1-methyl-1H-tetrazole may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

5-bromo-1-methyl-1H-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can undergo biotransformation, leading to the formation of metabolites that may retain biological activity. The metabolic pathways of 5-bromo-1-methyl-1H-tetrazole often involve oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450s and transferases .

Transport and Distribution

Within cells and tissues, 5-bromo-1-methyl-1H-tetrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 5-bromo-1-methyl-1H-tetrazole can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues .

Subcellular Localization

The subcellular localization of 5-bromo-1-methyl-1H-tetrazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-bromo-1-methyl-1H-tetrazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting metabolic processes and enzyme activity .

特性

IUPAC Name |

5-bromo-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrN4/c1-7-2(3)4-5-6-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEZKCXHVQSKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510142 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16681-79-1 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)